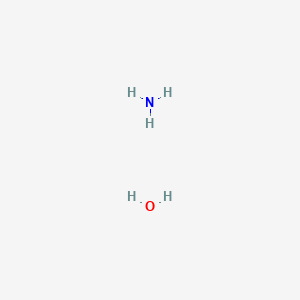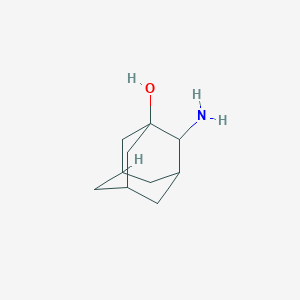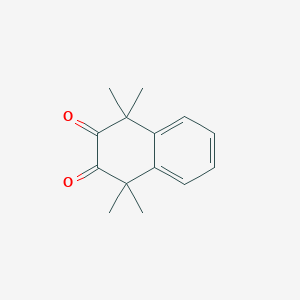![molecular formula C22H32O2 B091139 [(4bS,8aS)-4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl] acetate CAS No. 15340-82-6](/img/structure/B91139.png)
[(4bS,8aS)-4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4bS,8aS)-4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl] acetate is a naturally occurring compound derived from totarol, a diterpenoid phenol found in the heartwood of the Podocarpus totara tree, native to New Zealand. This compound is known for its antimicrobial properties and is used in various applications, including cosmetics and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
[(4bS,8aS)-4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl] acetate can be synthesized from totarol through an acetylation reaction. The process involves reacting totarol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, totaryl acetate can be produced using large-scale acetylation reactors. The process involves the same basic reaction as in the laboratory but is scaled up to handle larger quantities of totarol and acetic anhydride. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain pure totaryl acetate.
Chemical Reactions Analysis
Types of Reactions
[(4bS,8aS)-4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl] acetate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form totarol quinone.
Reduction: It can be reduced back to totarol using reducing agents like sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetate group.
Major Products Formed
Oxidation: Totarol quinone.
Reduction: Totarol.
Substitution: Various totarol derivatives depending on the nucleophile used.
Scientific Research Applications
[(4bS,8aS)-4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl] acetate has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various totarol derivatives.
Biology: Studied for its antimicrobial properties against bacteria and fungi.
Medicine: Investigated for its potential use in treating infections and as an anti-inflammatory agent.
Industry: Used in cosmetics for its preservative properties and in pharmaceuticals for its therapeutic potential.
Mechanism of Action
The mechanism of action of totaryl acetate involves its interaction with microbial cell membranes. It disrupts the integrity and permeability of the cell membrane, leading to the leakage of cellular contents and ultimately cell death. This antimicrobial activity is primarily due to the presence of the acetate group, which enhances the compound’s ability to penetrate cell membranes.
Comparison with Similar Compounds
[(4bS,8aS)-4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl] acetate can be compared with other similar compounds such as:
Totarol: The parent compound from which totaryl acetate is derived. Totarol also has antimicrobial properties but is less effective than totaryl acetate.
Totarol quinone:
Totarol derivatives:
This compound stands out due to its enhanced antimicrobial activity and potential for use in a wide range of applications, from cosmetics to pharmaceuticals.
Properties
CAS No. |
15340-82-6 |
|---|---|
Molecular Formula |
C22H32O2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
[(4bS,8aS)-4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl] acetate |
InChI |
InChI=1S/C22H32O2/c1-14(2)20-16-8-11-19-21(4,5)12-7-13-22(19,6)17(16)9-10-18(20)24-15(3)23/h9-10,14,19H,7-8,11-13H2,1-6H3/t19-,22+/m0/s1 |
InChI Key |
ORVBSFQTFRBNRP-SIKLNZKXSA-N |
SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C)C)OC(=O)C |
Isomeric SMILES |
CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CCCC3(C)C)C)OC(=O)C |
Canonical SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C)C)OC(=O)C |
Synonyms |
2-Phenanthrenol, 4b,5,6,7,8,8a,9,10-octahydro-4b,8,8-trimethyl-1-(1-methylethyl)-, acetate, (4bS,8aS)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B91059.png)




![Benzyl[2-(diethylamino)ethyl]amine](/img/structure/B91064.png)




![2,2'-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one)](/img/structure/B91077.png)

